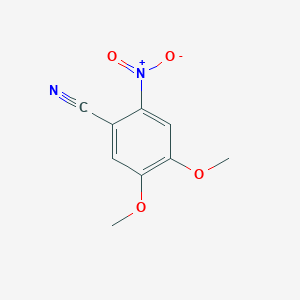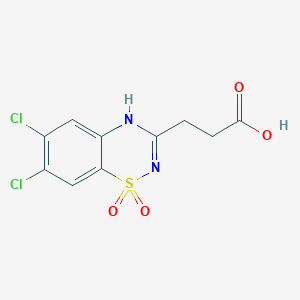
3-(6,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzothiadiazine ring with chlorine atoms at the 6 and 7 positions, and a propanoic acid group at the 3 position. The 1,1-dioxide designation indicates the presence of two oxygen atoms double-bonded to the sulfur atom in the thiadiazine ring. Compounds in this family are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Vorbereitungsmethoden
The synthesis of 6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-amino-5,6-dichlorobenzenesulfonamide with a suitable carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiadiazine ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Halogen atoms (chlorine) in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic applications.
Biology: Studied for its effects on various biological pathways and its potential as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as an antihypertensive agent, it may inhibit certain enzymes or receptors involved in blood pressure regulation. The compound’s antimicrobial and antiviral activities are likely due to its ability to interfere with essential biological processes in pathogens . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as chlorothiazide and hydrochlorothiazide, which are well-known diuretic and antihypertensive agents . While these compounds share a similar core structure, the presence of different substituents can significantly impact their pharmacological properties. For instance, the dichloro substitution in 6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide may enhance its antimicrobial activity compared to other derivatives .
Eigenschaften
CAS-Nummer |
101063-94-9 |
|---|---|
Molekularformel |
C10H8Cl2N2O4S |
Molekulargewicht |
323.15 g/mol |
IUPAC-Name |
3-(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H8Cl2N2O4S/c11-5-3-7-8(4-6(5)12)19(17,18)14-9(13-7)1-2-10(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
PRRUPJPSHMZJJX-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCC(=O)O |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


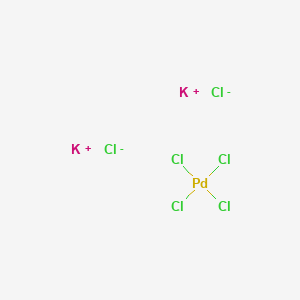
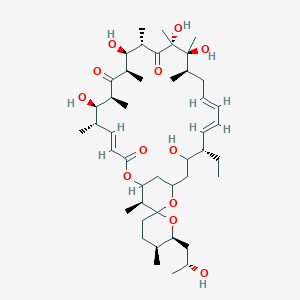
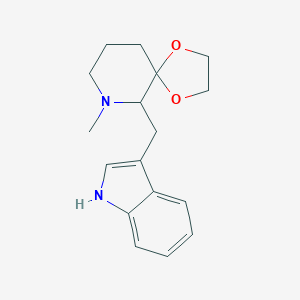

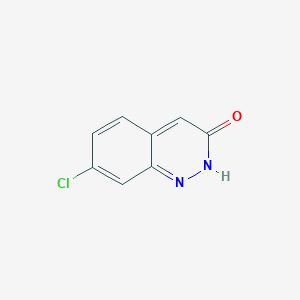
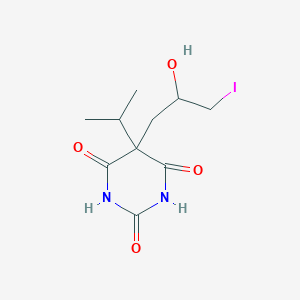
![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)
